molecular formula C8H11ClF3N3 B1379022 {2-[4-Methyl-6-(trifluoromethyl)-2-pyrimidinyl]ethyl}amine hydrochloride CAS No. 1196152-75-6

{2-[4-Methyl-6-(trifluoromethyl)-2-pyrimidinyl]ethyl}amine hydrochloride

Cat. No. B1379022
CAS RN: 1196152-75-6
M. Wt: 241.64 g/mol
InChI Key: YIEHHGRYWDZLLA-UHFFFAOYSA-N
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Description

“{2-[4-Methyl-6-(trifluoromethyl)-2-pyrimidinyl]ethyl}amine hydrochloride” is a chemical compound with the molecular formula C8H10F3N3.ClH . It is a solid substance .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H10F3N3.ClH/c1-5-4-6(8(9,10)11)14-7(13-5)2-3-12;/h4H,2-3,12H2,1H3;1H .


Physical And Chemical Properties Analysis

“this compound” is a solid substance . It has a molecular weight of 241.64 . The compound is stored at -20°C .

Safety and Hazards

“{2-[4-Methyl-6-(trifluoromethyl)-2-pyrimidinyl]ethyl}amine hydrochloride” is classified as an eye irritant and skin irritant . The safety information includes hazard statements H315 and H319, and precautionary statements P305 + P351 + P338 .

Biochemical Analysis

Biochemical Properties

{2-[4-Methyl-6-(trifluoromethyl)-2-pyrimidinyl]ethyl}amine hydrochloride plays a crucial role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. The compound is known to bind with specific enzymes, altering their catalytic activity. For instance, it has been observed to interact with reverse transcriptase enzymes, enhancing their inhibition by lowering the pKa of cyclic carbamate through key hydrogen bonding interactions . This interaction highlights the compound’s potential in modulating enzyme activity and influencing biochemical pathways.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to affect the expression of specific genes, leading to changes in cellular behavior. Additionally, it impacts cellular metabolism by interacting with metabolic enzymes, thereby altering metabolic flux and metabolite levels . These effects underscore the compound’s potential in regulating cellular processes and influencing cell function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, influencing their activity and function. The compound is known to inhibit or activate enzymes by binding to their active sites, thereby modulating their catalytic activity. Additionally, it can alter gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions highlight the compound’s ability to influence biochemical pathways and cellular processes.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are significant. The compound’s stability and degradation over time can influence its effects on cellular function. Studies have shown that the compound remains stable under specific conditions, maintaining its activity over extended periods . Its degradation can lead to changes in its biochemical properties, affecting its interactions with biomolecules and cellular processes. Long-term studies have also indicated potential effects on cellular function, highlighting the importance of understanding the compound’s temporal dynamics.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects by modulating enzyme activity and influencing cellular processes. At higher doses, it can lead to toxic or adverse effects, impacting cellular function and overall health . Threshold effects have been observed, indicating specific dosage ranges where the compound’s effects are most pronounced. Understanding these dosage effects is crucial for optimizing its use in biochemical and pharmacological applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with metabolic enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s interactions with specific enzymes can alter their catalytic activity, leading to changes in metabolic pathways . These interactions highlight the compound’s potential in modulating metabolic processes and influencing overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biochemical effects. The compound is transported through specific transporters and binding proteins, influencing its localization and accumulation within cells . These transport mechanisms ensure that the compound reaches its target sites, where it can exert its biochemical effects. Understanding these transport and distribution pathways is essential for optimizing the compound’s use in biochemical applications.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . These localization mechanisms ensure that the compound reaches its target sites, where it can interact with specific biomolecules and influence cellular processes. Understanding the subcellular localization of the compound is essential for elucidating its biochemical effects and optimizing its use in research and therapeutic applications.

properties

IUPAC Name

2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10F3N3.ClH/c1-5-4-6(8(9,10)11)14-7(13-5)2-3-12;/h4H,2-3,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIEHHGRYWDZLLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)CCN)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClF3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1196152-75-6
Record name 2-Pyrimidineethanamine, 4-methyl-6-(trifluoromethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1196152-75-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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{2-[4-Methyl-6-(trifluoromethyl)-2-pyrimidinyl]ethyl}amine hydrochloride
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{2-[4-Methyl-6-(trifluoromethyl)-2-pyrimidinyl]ethyl}amine hydrochloride
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{2-[4-Methyl-6-(trifluoromethyl)-2-pyrimidinyl]ethyl}amine hydrochloride
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{2-[4-Methyl-6-(trifluoromethyl)-2-pyrimidinyl]ethyl}amine hydrochloride

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